molecular formula C11H7Cl3N2O B6230980 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one CAS No. 2411321-41-8

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6230980
CAS No.: 2411321-41-8
M. Wt: 289.5
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Description

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains chlorine atoms at positions 6 and 2,3 on the phenyl ring, and a methyl group at position 2 on the pyrimidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyrimidinone product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

    6-chloro-3-(2,4-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine: This compound contains a pyrazine ring instead of a pyrimidine ring, leading to different chemical and biological properties.

    6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one: This compound has a quinazolinone ring system, which imparts different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydropyrimidinone ring, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2411321-41-8

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5

Purity

95

Origin of Product

United States

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